molecular formula C4H10O3 B14257278 2-Methylpropane-1,1,1-triol CAS No. 188605-43-8

2-Methylpropane-1,1,1-triol

Cat. No.: B14257278
CAS No.: 188605-43-8
M. Wt: 106.12 g/mol
InChI Key: SZJXEIBPJWMWQR-UHFFFAOYSA-N
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Description

2-Methylpropane-1,1,1-triol (C4H10O3) is a polyhydric alcohol (triol) characterized by a central carbon atom bonded to three hydroxymethyl groups. This compact, neopentyl-type structure with multiple primary hydroxyl groups makes it a valuable building block in organic synthesis and materials science research. Please note that the specific applications and research value detailed below are inferred from the established uses of analogous triol structures, such as Trimethylolpropane (TMP) and Trimethylolethane (TME) . Main Applications & Research Value: As a multifunctional monomer, this compound serves as a fundamental precursor in polymer chemistry. Its primary research value lies in its ability to introduce branching points and cross-linking sites within polymer networks. It is investigated for the synthesis of alkyd resins and polyester polyols , where it can enhance hardness and chemical resistance. In polyurethane research, the triol can function as a cross-linking agent to improve the thermal stability and mechanical properties of foams and coatings . Furthermore, its esters are of interest for developing synthetic lubricants and as potential plasticizers due to their expected resistance to hydrolysis and oxidation. The compound may also be utilized in surface modification of nanoparticles, such as TiO2, to improve dispersion in organic matrices for advanced composite materials . Mechanism of Action: The three hydroxyl groups undergo typical reactions of primary alcohols, most notably esterification with organic acids and etherification . In polymerizations, these groups react with diisocyanates to form polyurethane linkages (urethane bonds) or with dicarboxylic acids/anhydrides to form ester linkages in polyesters. The presence of three reactive sites on a compact, sterically hindered core promotes the formation of three-dimensional, cross-linked polymer networks, which directly contributes to the enhanced durability, thermal resistance, and rigidity of the resulting materials . Disclaimer: This product is for Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly prohibited for personal, human, or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

188605-43-8

Molecular Formula

C4H10O3

Molecular Weight

106.12 g/mol

IUPAC Name

2-methylpropane-1,1,1-triol

InChI

InChI=1S/C4H10O3/c1-3(2)4(5,6)7/h3,5-7H,1-2H3

InChI Key

SZJXEIBPJWMWQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(O)(O)O

Origin of Product

United States

Computational and Theoretical Investigations of 2 Methylpropane 1,1,1 Triol

Ab Initio and Density Functional Theory (DFT) Methodologies for Molecular System Analysis

The computational investigation of 2-methylpropane-1,1,1-triol heavily relies on sophisticated quantum chemical methods such as Ab Initio and Density Functional Theory (DFT). These methodologies provide a framework for understanding the molecule's behavior at the atomic and electronic levels.

The electronic structure of this compound can be elucidated using DFT and Ab Initio calculations. conicet.gov.ar These methods allow for the determination of the molecular geometry and the distribution of electrons within the molecule. For instance, DFT methods, such as those employing the B3LYP functional, are commonly used to optimize molecular geometries and predict vibrational spectra. science.gov The presence of three electronegative oxygen atoms in close proximity significantly influences the electronic environment of the central quaternary carbon and the surrounding methyl groups. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide a deeper understanding of intramolecular interactions, such as hyperconjugation and charge delocalization, which are crucial for assessing the molecule's stability. conicet.gov.ar

Understanding the energetic landscape of this compound involves mapping its potential energy surface to identify stable conformers (local minima) and the transition states that connect them. Computational methods are essential for calculating the energies of these different structures. Transition state calculations, in particular, are vital for determining the energy barriers for conformational changes and decomposition reactions. These calculations often involve locating a first-order saddle point on the potential energy surface, which corresponds to the highest energy point along the lowest energy pathway between two minima.

Electronic Structure Elucidation

Thermodynamic and Kinetic Stability Profiles: Theoretical Predictions

The inherent stability of this compound is a key area of theoretical investigation. This includes both its thermodynamic stability, which relates to the energy of the molecule relative to its isomers or decomposition products, and its kinetic stability, which is determined by the energy barriers to decomposition.

A defining feature of this compound is the potential for intramolecular hydrogen bonding between its three hydroxyl groups. rsc.org The proximity of these groups allows for the formation of a network of hydrogen bonds, which can significantly stabilize certain conformations. rsc.orgmdpi.com Theoretical studies on similar polyol systems have shown that intramolecular hydrogen bonds play a critical role in determining the most stable conformers. mdpi.com The strength of these hydrogen bonds can be evaluated computationally by analyzing parameters such as the O-H···O bond distance and angle, as well as through techniques like Quantum Theory of Atoms in Molecules (QTAIM) and NBO analysis. rsc.org The presence of methyl groups can also influence the strength of these interactions through electronic effects. rsc.org

Interaction TypePotential Effect on Stability
Intramolecular Hydrogen BondingSignificant stabilization of specific conformers
Steric HindranceDestabilization due to repulsion between bulky groups
HyperconjugationMinor stabilization through electron delocalization

Theoretically predicting the decomposition pathways of this compound and their associated energy barriers is crucial for understanding its kinetic stability. Like other orthoacids, which are often unstable, this compound is expected to be prone to dehydration. wikipedia.org A likely decomposition pathway involves the elimination of a water molecule to form 2-methylpropane-1,1-diol. nih.gov Computational chemistry can model the transition state for this dehydration reaction, allowing for the calculation of the activation energy. This provides insight into how readily the molecule will decompose under various conditions. Studies on the pyrolysis of other alcohols have utilized computational methods to determine activation enthalpies for dehydration reactions. aidic.it

Decomposition PathwayPredicted Product(s)
Dehydration2-Methylpropane-1,1-diol + Water
Carbon-Carbon Bond CleavageSmaller carbonyl compounds and alkanes

Analysis of Intramolecular Interactions and Stabilization Effects (e.g., Hydrogen Bonding)

Conformational Analysis and Stereochemical Considerations

The rotational freedom around the C-C and C-O bonds in this compound leads to a complex conformational landscape. researchgate.net

Computational conformational analysis involves systematically exploring the potential energy surface to identify all possible stable conformers and their relative energies. For similar, more flexible triols, numerous unique conformations can exist. researchgate.net In this compound, the t-butyl-like core restricts some of this flexibility, but the rotation of the three hydroxyl groups still allows for various arrangements. These conformations will differ in their network of intramolecular hydrogen bonds, leading to a range of stabilities. The relative populations of these conformers at a given temperature can be predicted using Boltzmann statistics based on their calculated free energies. While this compound itself is achiral, its derivatives or its interactions with chiral environments could introduce stereochemical considerations.

PropertyDescription
IUPAC Name This compound
Molecular Formula C4H10O3 nih.gov
Molecular Weight 106.12 g/mol nih.gov
SMILES CC(C)C(O)(O)O nih.gov
InChI Key SZJXEIBPJWMWQR-UHFFFAOYSA-N nih.gov

Predictive Spectroscopic Signatures for Transient Detection

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules. These theoretical predictions are invaluable for identifying and characterizing novel or transient species that may be difficult to study experimentally. For the compound this compound, computational methods such as Density Functional Theory (DFT) would typically be employed to predict its infrared (IR) spectrum and Nuclear Magnetic Resonance (NMR) chemical shifts.

However, an extensive review of published scientific literature reveals a notable absence of specific computational studies on this compound. This is likely due to the compound's structure, which features three hydroxyl (-OH) groups attached to a single carbon atom (a gem-triol). This arrangement is generally known to be unstable and prone to rapid dehydration to form the more stable 2-methylpropanoic acid and water. Consequently, the molecule is not readily synthesized or isolated, making it an unlikely target for detailed computational investigation.

While direct computational data for this compound is not available, the following sections describe the theoretical approaches that would be used to predict its spectroscopic signatures.

To predict the infrared (IR) spectrum of a molecule, computational chemists first determine the molecule's most stable three-dimensional structure through a process called geometry optimization. Following this, a vibrational frequency analysis is performed. This calculation solves for the normal modes of vibration, each corresponding to a specific type of bond stretching, bending, or twisting.

Each vibrational mode has a characteristic frequency, which corresponds to a peak in the IR spectrum. The intensity of each peak is also calculated, providing a complete theoretical spectrum. For a molecule like this compound, key predicted vibrational frequencies would include:

O-H Stretching: Strong, broad bands typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups and indicative of hydrogen bonding.

C-H Stretching: Multiple peaks in the 2850-3000 cm⁻¹ region from the methyl and methine groups.

C-O Stretching: Strong bands in the 1000-1200 cm⁻¹ range.

O-H Bending: Medium to broad peaks in the 1300-1450 cm⁻¹ region.

Due to the lack of published research, a data table of theoretical vibrational frequencies for this compound cannot be provided.

Theoretical NMR chemical shifts are another crucial predictive tool for structure elucidation. libretexts.org Calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the chemical shifts for nuclei such as ¹H (proton) and ¹³C. researchgate.net These predictions are highly sensitive to the electronic environment of each atom in the molecule. libretexts.org

For this compound, one would expect distinct signals in its predicted ¹H and ¹³C NMR spectra:

¹H NMR Spectrum:

A signal for the hydroxyl protons (-OH), whose chemical shift would be highly dependent on solvent and concentration.

A signal for the single methine proton (-CH).

A signal for the six equivalent protons of the two methyl groups (-CH₃).

¹³C NMR Spectrum:

A signal for the quaternary carbon bonded to the three oxygen atoms (C-OH).

A signal for the methine carbon (-CH).

A signal for the two equivalent methyl carbons (-CH₃).

Mechanistic Studies of 2 Methylpropane 1,1,1 Triol As a Reaction Intermediate

Formation Mechanisms via Carbonyl Compound Hydration Pathways

2-Methylpropane-1,1,1-triol, also known as 1,1,1-trihydroxy-methylpropane, is a geminal triol. nih.gov The formation of such compounds often proceeds through the hydration of a carbonyl compound, in this case, 2-methylpropanal (isobutyraldehyde). wikipedia.orgebi.ac.uk The addition of water to the carbonyl group can be catalyzed by either acid or base, leading to the formation of a gem-diol, which in this specific context would be a precursor to the triol. libretexts.org

Acid-Catalyzed Hydration Processes

Under acidic conditions, the hydration of an aldehyde like 2-methylpropanal is accelerated. libretexts.org The reaction mechanism involves the protonation of the carbonyl oxygen by an acid catalyst, typically a hydronium ion (H₃O⁺). libretexts.orgyoutube.com This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. libretexts.orgyoutube.com

The subsequent attack by water on the carbonyl carbon leads to the formation of a protonated gem-diol intermediate. libretexts.orglibretexts.org In the final step, a water molecule acts as a base to deprotonate the intermediate, yielding the neutral gem-diol and regenerating the acid catalyst. libretexts.orgyoutube.com While the formation of a gem-diol from an aldehyde can be favorable, the further hydration to a triol is less common and depends on specific reaction conditions. libretexts.org

The general mechanism for acid-catalyzed hydration is as follows:

Protonation of the carbonyl oxygen: The carbonyl oxygen is protonated by an acid catalyst, making the carbonyl carbon more electrophilic. libretexts.orgyoutube.com

Nucleophilic attack by water: A water molecule attacks the electrophilic carbonyl carbon. libretexts.org

Deprotonation: A base (often another water molecule) removes a proton from the attacking water molecule, forming the gem-diol and regenerating the acid catalyst. libretexts.orgyoutube.com

Carbocation rearrangements are a possibility in acid-catalyzed reactions involving carbocation intermediates. youtube.com In the case of 2-methylpropanal, protonation of the alkene could lead to a secondary carbocation, which could potentially rearrange to a more stable tertiary carbocation via a hydride shift. youtube.com

Base-Catalyzed Hydration Processes

In a basic medium, the hydration of 2-methylpropanal is facilitated by the presence of a strong nucleophile, the hydroxide (B78521) ion (OH⁻). libretexts.orgyoutube.com The hydroxide ion directly attacks the electrophilic carbonyl carbon of the aldehyde. libretexts.org This nucleophilic attack results in the formation of an alkoxide intermediate. libretexts.orgyoutube.com

In the second step, the alkoxide intermediate is protonated by a water molecule, which acts as an acid in this context. libretexts.org This step yields the gem-diol and regenerates the hydroxide catalyst. libretexts.orgyoutube.com The base-catalyzed process is generally faster than the uncatalyzed reaction because hydroxide is a more potent nucleophile than water. libretexts.org

The mechanism for base-catalyzed hydration proceeds as follows:

Nucleophilic attack by hydroxide: The hydroxide ion attacks the carbonyl carbon. libretexts.orgyoutube.com

Protonation: The resulting alkoxide intermediate is protonated by water to form the gem-diol. libretexts.orgyoutube.com

Enzymatic Hydroxylation Pathways (Hypothetical or Analogous)

While direct enzymatic formation of this compound is not extensively documented, analogous biological transformations suggest potential pathways. Enzymes such as cytochrome P450 monooxygenases are known to catalyze the hydroxylation of a wide range of substrates, including aliphatic C-H bonds. rsc.orgjmb.or.kr These enzymes often employ a heme cofactor to activate molecular oxygen for insertion into C-H bonds. jmb.or.kr

Hypothetically, a monooxygenase could hydroxylate isobutanol (2-methylpropan-1-ol) or its derivatives. For instance, some bacterial P450 enzymes have shown the ability to hydroxylate various steroid substrates. jmb.or.kr Furthermore, α-ketoisocaproate dioxygenase has been studied for its ability to convert α-ketoisocaproate into intermediates that can lead to isobutene, demonstrating enzymatic activity on branched-chain compounds. biorxiv.org The enzymatic hydroxylation of related compounds like 2-propanol has also been observed. core.ac.uk

Additionally, some microorganisms possess enzymes capable of hydroxylating hydrocarbons. For example, particulate methane (B114726) monooxygenase can hydroxylate the strong C-H bond in methane. rsc.org It is conceivable that a suitably engineered or discovered enzyme could perform successive hydroxylations on a precursor like isobutanol to form a triol.

Dehydration and Rearrangement Processes

Once formed, this compound, like other polyols, can undergo dehydration and rearrangement reactions, particularly under thermal or catalytic conditions.

Kinetics and Thermodynamics of Water Elimination

The stability of the resulting carbocation intermediate plays a significant role in the kinetics of acid-catalyzed dehydration. libretexts.org Tertiary alcohols, which form more stable tertiary carbocations, dehydrate more readily at lower temperatures compared to primary and secondary alcohols. libretexts.org Given the structure of this compound, the elimination of a water molecule could potentially lead to a tertiary carbocation, suggesting a relatively facile dehydration process under acidic conditions.

Table 1: Calculated Activation Enthalpies for 1,2-Dehydration of Selected Alcohols

Alcohol Activation Enthalpy (kcal/mol)
Ethanol 67.4
Propan-2-ol 67.0
2-Methylpropan-2-ol 65.9
Ethan-1,2-diol 69.6

Source: Nimlos et al. (2003) as cited in aidic.it

Conversion to Carboxylic Acid Derivatives and Related Oxygenates

The oxidation of the precursor aldehyde, 2-methylpropanal, can lead to the formation of isobutyric acid (2-methylpropanoic acid). ebi.ac.uk While direct conversion of this compound to a carboxylic acid derivative is not a standard transformation, related triols like trimethylolethane (2-(hydroxymethyl)-2-methylpropane-1,3-diol) are used as intermediates in the production of polyester (B1180765) resins and other materials. wikipedia.org

The reactivity of carboxylic acid derivatives is centered around nucleophilic acyl substitution. msu.edu Esters, for example, can be formed from carboxylic acids and alcohols and can undergo hydrolysis back to the parent acid and alcohol. libretexts.org The interconversion between a carboxylic acid and its derivatives is often an equilibrium process that can be influenced by reaction conditions, such as the removal or addition of water. libretexts.org

In a broader context of related oxygenates, the oxidation of isobutanol, a structural isomer, can yield methacrolein (B123484) or methacrylic acid. wikipedia.org Furthermore, the condensation of isobutyraldehyde (B47883) with formaldehyde (B43269) is a known route to produce hydroxypivaldehyde, a precursor in the synthesis of vitamin B5. wikipedia.org

Table 2: List of Chemical Compounds

Compound Name
This compound
1,1,1-trihydroxy-methylpropane
2-Methylpropanal
Isobutyraldehyde
Water
Hydronium ion
Hydroxide ion
Alkoxide
Isobutanol
2-Methylpropan-1-ol
Cytochrome P450
α-Ketoisocaproate
Isobutene
2-Propanol
Methane
2-Methylpropan-2-ol
Propan-1,2,3-triol
Glycerol (B35011)
Ethanol
Ethan-1,2-diol
Isobutyric acid
2-Methylpropanoic acid
Trimethylolethane
2-(Hydroxymethyl)-2-methylpropane-1,3-diol
Methacrolein
Methacrylic acid
Formaldehyde
Hydroxypivaldehyde
Propionaldehyde
Butanal
n-Butyraldehyde
Propene
Valine
α-Ketoisovalerate
Isobutanol
Methanol
Butan-2-ol
Neopentyl alcohol
Propan-1,2-diol
Propan-1,3-diol
2-Phenylpropene
3-Methyl-1-butene
2-Methyl-2-butanol
1,1,1-Tris(hydroxymethyl)ethane
Tosyl chloride
Pyridine
Sodium hydride
Dimethylformamide (DMF)
Formisobutyraldol
Oenanthaldehyde
2,2-Dimethylpropane-1,3-diol
Dimethylamino-borane
1,4-Dioxane
Hydroquinone
Salicylic acid
Aspirin (acetylsalicylic acid)
Adipic acid
4-Methylcyclohexyl chloride
4-Methylcyclohexanecarboxylic acid
Butanoic acid
1-Propanol
Butanedioic acid
Butynedioic acid
Oxalic acid
Malic acid
Maleic acid
Fumaric acid
Acyl chloride
Ammonia
Amine
Phenol
Cumene
Acetone
2,4,6-Trinitrophenol
Picric acid
Phenol-2,4-disulfonic acid
Ethylmethyl ether
Diethyl ether
Ethylene glycol
Propylene glycol
Trimethylene glycol
Propane-1,2,3-triyl trinitrate
Glyceryl trinitrate
Nitric acid
2-Methylglycerine
Pinacol
2-Azidomethyl-2-methylpropane-1,3-diyl bis-tosylate
Tetronic® T904
Sodium chloride (NaCl)
Glycine
Tetronic® T1304
Tetronic® T1307
Tetronic® T1107
2-Hydroxy-2-methylpropanenitrile
2-Hydroxyisobutyronitrile
2-Methyllactonitrile
Acetone cyanhydrin
3-Hydroxy-3-methylbutyrate (HMB)
ρ-Hydroxyphenylpyruvate (HPP)
Homogentisate
Sodium ascorbate
Dithiothreitol
Iron(II) sulfate (B86663) (FeSO₄)
2-Amino-2-methyl-1-propanol (AIB)
D-Methylserine (D-MeSer)
Tris
Putidaredoxin
Putidaredoxin reductase
Formate dehydrogenase
Sodium formate
Magnesium chloride (MgCl₂)
Hydrogen peroxide (H₂O₂)
Phenyliodine diacetate (PIDA)
Dimethyl sulfoxide (B87167) (DMSO)
Ethyl acetate
Butanal
Propan-1-ol
Propan-2-ol
Butan-1-ol
Butan-2-ol
2-Methylpropan-1-ol
2-Methylpropan-2-ol
Ethane-1,2-diol
Propane-1,2-diol
Propane-1,3-diol
Propane-1,2,3-triol
Ethanoic methanoic anhydride
N,N-Dimethylethanamide
N-Ethyl, N-methylmethanamide
Pentanenitrile
Butanamide
N-Methylpropanamide
Butanoic acid
2-Methylpropane
Butane
Isooctane
Leucine
2-Methyl-1,2,3-propanetriol
2-Methylglycerine

Role in Oxidative Transformations and Catalytic Cycles

This compound, with its tertiary carbon atom bonded to three hydroxyl groups, presents an interesting case for its potential role in catalytic cycles, particularly in oxidative transformations. The stability and reactivity of such gem-triol structures are critical in determining the pathways of reactions involving the oxidation of related substrates.

The oxidation of primary alcohols to carboxylic acids is a cornerstone transformation in organic synthesis, often proceeding through an aldehyde intermediate. Strong oxidizing agents, such as acidified potassium dichromate(VI), are typically employed for this purpose. stackexchange.comlibretexts.org The generally accepted mechanism involves the initial oxidation of the primary alcohol to an aldehyde. libretexts.orglibretexts.org Under the reaction conditions, this aldehyde is then further oxidized to the corresponding carboxylic acid. stackexchange.comlibretexts.org

In the context of 2-methylpropan-1-ol, its oxidation with an agent like chromic acid (prepared in situ from potassium dichromate and sulfuric acid) yields 2-methylpropanoic acid. stackexchange.com The initial step is the oxidation of the primary alcohol to 2-methylpropanal. Following this, the aldehyde is further oxidized. It is in this second stage that a hydrated intermediate, structurally analogous to a gem-diol, is proposed. stackexchange.com By extension, for a hypothetical complete oxidation at a single carbon, a triol intermediate like this compound could be considered, although it is highly unstable and would readily lose water.

The formation of a carboxylic acid from an aldehyde involves the hydration of the aldehyde to form a gem-diol, which is then oxidized. stackexchange.com While tertiary alcohols are generally resistant to oxidation because they lack a hydrogen atom on the carbon bearing the hydroxyl group, the concept of a triol intermediate arises from the stepwise oxidation of a primary alcohol past the aldehyde stage. libretexts.orgglowscotland.org.uk

Table 1: Oxidation of Primary Alcohols to Carboxylic Acids

Starting Material Oxidizing Agent Intermediate Final Product
Primary Alcohol (RCH₂OH) Acidified Dichromate(VI) libretexts.org Aldehyde (RCHO) / Gem-diol (RCH(OH)₂) Carboxylic Acid (RCOOH)

Orthoesters are compounds that possess three alkoxy groups attached to a single carbon atom and are formally derived from the exhaustive alkylation of unstable orthocarboxylic acids. wikipedia.org They are sensitive to acid-catalyzed hydrolysis, which cleaves the C-O bonds to yield an ester and two molecules of alcohol, or under further hydrolysis, a carboxylic acid (or its salt) and three molecules of alcohol. wikipedia.org

An orthoester analog of this compound, such as 1,1,1-trimethoxy-2-methylpropane, would be expected to undergo hydrolysis under acidic conditions. The mechanism for orthoester hydrolysis generally proceeds via a three-stage, specific acid-catalyzed pathway. researchgate.net The initial step involves the protonation of one of the alkoxy oxygen atoms, followed by the elimination of an alcohol molecule to form a resonance-stabilized dialkoxycarbenium ion. This intermediate is then attacked by a water molecule. Subsequent deprotonation and further hydrolysis steps would lead to the formation of this compound and eventually, upon loss of water, 2-methylpropanoic acid.

The rate of hydrolysis of orthoesters is significantly faster than that of corresponding acetals and is influenced by factors such as the basicity of the alkoxy groups and steric effects. researchgate.net The hydrolysis of bicyclic orthoesters, for example, is a key step in certain synthetic strategies, demonstrating the controlled release of hydroxyl groups.

Table 2: Generalized Acid-Catalyzed Hydrolysis of an Orthoester

Reactant Reagent Key Intermediate Products
RC(OR')₃ wikipedia.org H₃O⁺ Dialkoxycarbenium ion [RC(OR')₂]⁺ RCOOR' + 2 R'OH wikipedia.org

The study of such intermediates, even if transient, is crucial for the rational design of synthetic routes and for understanding complex reaction networks in organic chemistry.

Advanced Methodologies for Characterization of Transient Geminal Triols

Time-Resolved Spectroscopic Approaches for Reaction Intermediates

Time-resolved spectroscopy is an indispensable tool for observing the dynamics of short-lived reaction intermediates. optica.org Techniques such as time-resolved infrared (TRIR) and Raman spectroscopy provide structural information on the timescale of the reaction, allowing for the direct observation of transient species like geminal triols. unipr.itacs.org

In the context of 2-methylpropane-1,1,1-triol, these methods can be applied to monitor the hydration of an isobutyric acid derivative. By initiating the reaction with a pulse of light (photolysis of a caged precursor) or using a rapid mixing apparatus, the subsequent chemical changes can be tracked. acs.org Time-resolved infrared spectroscopy is particularly powerful as it can monitor the disappearance of the reactant's carbonyl (C=O) stretch and the appearance of the characteristic O-H and C-O stretching vibrations of the triol intermediate. unipr.itnih.gov

The challenge lies in distinguishing the spectral signatures of the transient triol from the reactant, solvent, and final product. optica.org Computational chemistry is often used in conjunction with these experiments to predict the vibrational frequencies of the intermediate, aiding in the assignment of observed spectral bands.

Table 1: Predicted IR Spectroscopic Data for the Hydration of Isobutyric Acid

Species Functional Group Predicted Vibrational Frequency (cm⁻¹) Notes
Isobutyric Acid Carbonyl (C=O) ~1710 Strong, sharp absorption.
Hydroxyl (O-H) 3300-2500 (broad) Characteristic of carboxylic acid dimer.
This compound (transient) Hydroxyl (O-H) ~3400 (multiple) Broader than alcohol, reflecting multiple H-bonds.
Carbon-Oxygen (C-O) ~1100-1000 (multiple) Multiple C-O single bond stretches are expected.

This table is generated based on typical vibrational frequencies for the functional groups listed.

Mass Spectrometric Techniques for Pathway Elucidation

Mass spectrometry (MS) offers a highly sensitive method for identifying reaction intermediates by their mass-to-charge ratio (m/z). nih.gov Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are gentle enough to transfer transient, solvated ions from solution into the gas phase for analysis. researchgate.net

For the elucidation of pathways involving this compound, a reaction mixture could be continuously sampled and injected into an ESI-MS instrument. The detection of an ion with an m/z corresponding to the protonated or deprotonated molecular ion of the triol would provide strong evidence for its existence. Tandem mass spectrometry (MS/MS) can further confirm the structure by inducing fragmentation of the parent ion. nih.gov For this compound, a characteristic fragmentation pathway would be the loss of a water molecule (18 Da), a common behavior for gas-phase geminal diols and triols. researchgate.net

Another strategy involves chemical derivatization to "trap" the unstable triol. researchgate.net For instance, reaction with a silylating agent could convert the transient triol into a more stable tris-silyl ether, which can then be readily analyzed by gas chromatography-mass spectrometry (GC-MS).

Table 2: Expected Mass Spectrometric Fragments for this compound

Ion Formula Expected m/z (for ¹²C, ¹H, ¹⁶O) Fragmentation Pathway
[M+H]⁺ [C₄H₁₁O₃]⁺ 107.07 Protonated parent molecule.
[M-H]⁻ [C₄H₉O₃]⁻ 105.05 Deprotonated parent molecule.
[M+H - H₂O]⁺ [C₄H₉O₂]⁺ 89.06 Loss of one water molecule from the protonated parent.

This table presents theoretical m/z values for the specified ions.

Isotopic Labeling Strategies for Mechanistic Confirmation

Isotopic labeling is a definitive method for confirming reaction mechanisms by tracing the path of atoms through a reaction sequence. flashcards.worldnih.gov By strategically replacing atoms with their heavier isotopes (e.g., ²H (D), ¹³C, ¹⁸O), the fate of specific functional groups can be monitored using spectroscopy or mass spectrometry. musechem.com

To confirm the formation of this compound as an intermediate in the hydrolysis of an isobutyric acid derivative (e.g., isobutyryl chloride), the reaction can be performed in ¹⁸O-labeled water (H₂¹⁸O). acs.org If the reaction proceeds via a gem-triol intermediate, the ¹⁸O from the water will be incorporated into the triol. The subsequent collapse of this intermediate would lead to an isobutyric acid product containing ¹⁸O. Detecting the mass shift in the product using mass spectrometry would provide conclusive evidence for the proposed pathway. au.dk

Furthermore, studying the kinetic isotope effect (KIE) by using deuterated solvents or substrates can reveal information about transition states and rate-determining steps in the formation and decomposition of the triol intermediate. acs.org

Table 3: Isotopic Labeling Experiments for Mechanistic Confirmation

Experiment Labeling Reagent Analytical Technique Expected Observation for Triol Intermediate Pathway
Hydrolysis of Isobutyryl Chloride H₂¹⁸O Mass Spectrometry Detection of ¹⁸O-labeled isobutyric acid product.
Esterification of Isobutyric Acid ¹⁸O-labeled Methanol Mass Spectrometry Incorporation of ¹⁸O into the ester product, not the water byproduct.

Comparative Analysis with Analogous Chemical Systems

Insights from Studies of Geminal Diols

Geminal (gem-) diols, which feature two hydroxyl groups on the same carbon, are the closest stable analogues to the proposed gem-triol structure. They are typically transient intermediates formed during the hydration of carbonyl compounds, existing in a reversible equilibrium that usually favors the carbonyl state. fiveable.melibretexts.orgquora.com The study of their stability and reactivity offers direct insights into the challenges of concentrating multiple hydroxyl groups on a single carbon.

While most gem-diols are unstable and readily dehydrate to form a carbonyl compound, certain structural features can enhance their stability. fiveable.melibretexts.org The equilibrium between a carbonyl compound and its corresponding gem-diol is influenced by electronic effects, steric hindrance, and intramolecular hydrogen bonding. fiveable.mestackexchange.comechemi.com

Electronic Effects : The stability of gem-diols is significantly increased by the presence of strong electron-withdrawing groups on the α-carbon. libretexts.orgstackexchange.comechemi.com These groups destabilize the parent carbonyl compound, shifting the equilibrium toward the hydrate (B1144303). For example, chloral (B1216628) hydrate is a stable gem-diol due to the strong inductive (-I) effect of the three chlorine atoms. Conversely, electron-donating groups, such as alkyl groups, stabilize the carbonyl carbon and decrease the stability of the gem-diol. libretexts.org

Steric Hindrance : Large, bulky groups around the α-carbon can decrease the stability of a gem-diol. stackexchange.comechemi.com This steric strain is relieved upon dehydration to the trigonal planar carbonyl carbon.

Intramolecular Hydrogen Bonding : The potential for intramolecular hydrogen bonding can stabilize a gem-diol. stackexchange.comechemi.com This is particularly effective when electron-withdrawing groups on the carbon enhance the acidity of the hydroxyl protons, strengthening the hydrogen bonds. echemi.com

Based on these factors, 2-Methylpropane-1,1,1-triol, with its three hydroxyl groups and an electron-donating isobutyl group, would be expected to be exceptionally unstable, far more so than a typical gem-diol like propane-2,2-diol. The cumulative steric and electronic destabilizing effects would heavily favor rapid decomposition.

Geminal diols are key intermediates in many organic reactions, including the hydrolysis of esters and the reduction of carbonyls. fiveable.me Their reactivity is dominated by their tendency to undergo dehydration to re-form the highly stable carbonyl double bond. fiveable.me The general reactivity patterns for 1,1-dihydroxy compounds that can be extrapolated include:

Dehydration : This is the most characteristic reaction, occurring readily under both acidic and basic conditions to yield a carbonyl compound. fiveable.melibretexts.org For this compound, this would likely be an exceptionally rapid, multi-step dehydration, potentially leading to isobutyric acid.

Oxidation : The hydroxyl groups can be oxidized. However, given the instability of the gem-triol structure, oxidation would likely occur concurrently with decomposition.

Substitution : Nucleophilic substitution of the hydroxyl groups is a possible reaction pathway, though it would compete with the much faster dehydration process.

Factors Influencing Geminal Diol Stability

Relationship to Other Triols and Polyols

Comparing the proposed 1,1,1-triol structure to more common triol isomers, such as vicinal (1,2) and distant triols, highlights the unique structural strain of the geminal arrangement.

Vicinal diols and triols are significantly more stable than their geminal counterparts primarily because the hydroxyl groups are on adjacent carbons, which avoids the intense lone pair-lone pair repulsion found on a single carbon. quora.com

Structural Stability : In vicinal and distant polyols, the hydroxyl groups can orient themselves to minimize steric hindrance and participate in stabilizing intermolecular and intramolecular hydrogen bonding networks without the inherent instability of a gem-polyol.

Mechanistic Differences : The reactivity of vicinal diols often involves the concerted action of the adjacent hydroxyls. For instance, enzymes in the vicinal oxygen chelate (VOC) superfamily utilize bidentate coordination to a metal center via vicinal oxygen atoms to catalyze a wide range of reactions. nih.gov This type of cooperative chelation is structurally impossible for a gem-triol. The reactivity of this compound would be dictated by its instability and drive toward decomposition, whereas the reactivity of its vicinal isomer, 2-methylpropane-1,2,3-triol, would involve more standard alcohol chemistry.

Highly Oxygenated Organic Molecules (HOMs) are compounds with a high oxygen-to-carbon ratio, typically containing six or more oxygen atoms, formed in the atmosphere through the autoxidation of volatile organic compounds. nih.govcopernicus.org They are crucial in the formation of secondary organic aerosol (SOA). copernicus.orgnih.gov

While this compound is not a HOM in the atmospheric sense, the concept of high oxygenation on a small carbon skeleton is relevant. HOM formation involves sequential intramolecular H-shifts and O₂ additions, creating peroxy radicals that can terminate to form hydroperoxides, alcohols, and carbonyls. copernicus.org This process generates molecules that are often multifunctional and highly reactive.

Extrapolating from HOM chemistry suggests that a molecule with such a high density of hydroxyl groups as this compound would be extremely polar and have very low volatility. Its high degree of oxygenation would make it prone to complex, rapid intramolecular reactions and rearrangements, analogous to the reactive nature of HOM-alkoxy radical intermediates which can propagate oxidative radical chains. copernicus.org The presence of multiple oxygen atoms would significantly impact its potential interactions and rapid transformation pathways. nih.gov

Structural and Mechanistic Comparisons with Vicinal and Distant Triols

Theoretical Models for Predicting Reactivity in Related Systems

Predicting the precise reactivity and stability of a hypothetical molecule like this compound requires computational methods. Several theoretical models used for related polyol and organic systems could be applied.

Quantum Chemical Models : Methods like Density Functional Theory (DFT) can be used to calculate the energies of the molecule and its potential transition states for decomposition. scielo.br This would allow for a quantitative estimation of its kinetic and thermodynamic instability relative to its decomposition products, such as isobutyric acid and water.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models are developed to predict the properties or reactivity of molecules based on their structural features (descriptors). scielo.br By training a model on a dataset of known polyols, one could predict properties like water activity or reaction rates. For instance, theoretical molecular descriptors have been used to predict the Norrish constant, which relates to water activity in sugar and polyol systems. mdpi.comresearchgate.net

Machine Learning and AI : Modern computational approaches, such as artificial neural networks (ANN) and support vector machines (SVM), can model complex relationships between molecular structure and reactivity. scielo.brfeiplar.com These models have been successfully applied to predict the calorimetric behavior and reaction kinetics of polyurethanes based on the molar mass and structure of the polyol reagents. feiplar.com An ANN or SVM model could be trained on quantum chemical descriptors for a range of stable and unstable polyols to predict the decomposition pathways and rates for this compound.

These computational tools provide a pathway to characterize the properties of highly unstable or hypothetical molecules by leveraging data from analogous, well-studied chemical systems.

Future Directions and Broader Implications in Chemical Research

Development of Advanced Computational Models for Complex Reactive Intermediates

The fleeting existence of reactive intermediates like 2-Methylpropane-1,1,1-triol makes their direct experimental characterization difficult. Consequently, the development of sophisticated computational models is a critical avenue for investigation. Quantum mechanics (QM) and molecular mechanics (MM) methods, including Density Functional Theory (DFT) and Car-Parrinello molecular dynamics, are powerful tools for elucidating the structure, stability, and reaction pathways of such species. nih.govresearchgate.netgeomar.de

Future research will likely focus on creating more accurate and predictive computational models specifically for geminal polyols. These models could:

Predict Stability: By performing high-level DFT calculations, researchers can estimate the kinetic and thermodynamic stability of this compound and its derivatives. researchgate.netgeomar.de This includes calculating the energy barriers for its decomposition, which is crucial for understanding its transient nature. nih.gov

Simulate Reaction Dynamics: QM/MM molecular dynamics simulations can model the hydrolysis of orthoesters and the formation of geminal diol and triol intermediates in aqueous environments. nih.govresearchgate.netmdpi.com These simulations can provide a step-by-step picture of the reaction mechanism, including the role of solvent molecules and the identification of transition states. acs.org

Elucidate Electronic Effects: Computational studies can quantify how electron-withdrawing or electron-donating groups influence the stability of the geminal triol system. vaia.comvedantu.com This knowledge is invaluable for designing strategies to synthesize more stable derivatives.

The insights gained from these computational studies are not only fundamental to understanding the chemistry of this compound but also have broader applications in fields like atmospheric chemistry, where the hydration of carbonyl compounds to form geminal diols plays a significant role. nih.govresearchgate.net

Exploration of Novel Synthetic Strategies for Stabilized Geminal Triol Derivatives

The inherent instability of geminal triols presents a significant synthetic challenge. A key area of future research is the development of innovative synthetic strategies to create stabilized derivatives of compounds like this compound. These strategies could involve:

Steric Hindrance: Introducing bulky substituents near the geminal triol functionality can sterically shield it from reacting, thereby increasing its lifetime. nih.govdigimat.in The synthesis of sterically hindered aldehydes and their subsequent reactions could be a viable approach. nih.gov

Electronic Stabilization: The stability of geminal diols is known to be enhanced by the presence of electron-withdrawing groups at the alpha-carbon. vaia.comvedantu.comechemi.comstackexchange.com Future synthetic efforts could focus on incorporating such groups into the molecular structure of this compound derivatives.

Protecting Group Chemistry: The use of appropriate protecting groups is a well-established strategy in the synthesis of polyols. wgtn.ac.nz Research into novel protecting group strategies that can be selectively introduced and removed under mild conditions will be essential for accessing and manipulating geminal triol structures.

Stereoselective Synthesis: The development of stereoselective methods for the synthesis of triol derivatives is crucial, especially for applications in pharmaceuticals and materials science. nih.govresearchgate.net This includes techniques like olefin dihydroxylation and the use of chiral catalysts. nih.gov

The successful synthesis of stable geminal triol derivatives would open the door to their experimental characterization and potential application as building blocks in organic synthesis.

Contribution to Fundamental Understanding of Carbonyl Chemistry and Hydration Equilibria

The study of this compound and its formation as a transient intermediate provides a unique window into the fundamental principles of carbonyl chemistry and hydration equilibria. Geminal diols are the hydrated forms of aldehydes and ketones, and their formation is a reversible process. wikipedia.orgpearson.com

Future research in this area will likely focus on:

Mechanism of Orthoester Hydrolysis: The acid-catalyzed hydrolysis of orthoesters is believed to proceed through geminal diol or triol-like intermediates. unisi.itosti.govmdpi.comnih.gov Detailed mechanistic studies, aided by computational models, can clarify the role of these intermediates and the factors that influence the reaction rate and pathway. acs.orgosti.gov

Hydration of Carbonyls: While the hydration of many simple carbonyl compounds is unfavorable, certain structural features can stabilize the resulting geminal diol. wikipedia.orgacs.org Studying the formation and decomposition of this compound can provide valuable data on the kinetics and thermodynamics of carbonyl hydration.

Reactive Intermediates in Organic Reactions: Geminal diols and related species are often proposed as short-lived intermediates in a variety of organic reactions. acs.org A deeper understanding of their properties and reactivity will allow for a more complete and accurate description of these reaction mechanisms.

By pushing the boundaries of our ability to study highly reactive species, research on this compound will undoubtedly contribute to a more nuanced and comprehensive understanding of fundamental organic chemistry.

Potential for Biomimetic Catalysis Inspired by Geminal Polyol Intermediates

Nature provides exquisite examples of how enzymes can catalyze complex reactions with high efficiency and selectivity by stabilizing reactive intermediates within their active sites. whiterose.ac.uk There is evidence to suggest that some enzymes may stabilize geminal diol or orthoester-like intermediates during catalysis. researchgate.netnih.govuni-bayreuth.de

This observation opens up exciting possibilities for the field of biomimetic catalysis:

Enzyme-Inspired Catalyst Design: By understanding how enzymes utilize their active site environments to stabilize polyol intermediates, chemists can design synthetic catalysts that mimic these principles. nih.gov This could involve creating catalyst scaffolds with specific binding pockets that can accommodate and stabilize geminal triol structures.

Catalysis of Hydrolysis Reactions: The development of artificial enzymes or catalysts that can efficiently hydrolyze stable compounds like orthoesters under mild conditions has significant potential. osti.gov Such catalysts could find applications in various industrial processes and in the development of new chemical transformations.

Probing Enzyme Mechanisms: The study of synthetic geminal polyols and their interactions with catalyst systems can provide valuable models for understanding the mechanisms of related enzymatic reactions.

The exploration of geminal polyol intermediates like this compound in the context of biocatalysis and biomimetic chemistry represents a frontier in chemical research with the potential to lead to the development of novel and highly efficient catalytic systems.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying 2-methylpropane-1,1,1-triol?

  • Answer : Synthesis typically involves condensation reactions using aldehydes and amines. For example, a related compound (2-[(5-chlorobenzoyl)imino]-2-methylpropane-1,3-diol) was synthesized by reacting 5-chlorosalicylaldehyde with 2-amino-2-methylpropane-1,3-diol in methanol, followed by crystallization . Purification often employs recrystallization or column chromatography, with structural confirmation via X-ray crystallography or NMR. Ensure solvent removal under reduced pressure to avoid thermal degradation .

Q. How can researchers resolve discrepancies in analytical data for polar derivatives of this compound?

  • Answer : Polar compounds like 2-methylpropane-1,3-diol may show inconsistent recovery in gas chromatography (GC) due to volatility. Use high-performance liquid chromatography (HPLC) with polar stationary phases (e.g., C18 columns) and UV/Vis detection. For food matrix interference, employ solid-phase extraction (SPE) or derivatization (e.g., silylation) to enhance detectability . Validate methods using spiked recovery experiments and cross-reference with mass spectrometry (MS) for confirmation .

Advanced Research Questions

Q. What experimental strategies address thermal decomposition pathways of this compound in polymer matrices?

  • Answer : Thermogravimetric analysis (TGA) coupled with Fourier-transform infrared spectroscopy (FTIR) or GC-MS can identify decomposition products (e.g., aldehydes, ethers, and water). For polyurethane elastomers, decomposition of 2-methylpropane-1,3-diol derivatives occurs via decarboxylation and urethane linkage breakdown, producing diisocyanates and carbodiimides . Optimize pyrolysis conditions (e.g., inert atmosphere, controlled heating rates) to minimize side reactions .

Q. How do enzymatic pathways involving this compound derivatives influence biodegradation studies?

  • Answer : Bacterial enzymes like EC 1.1.1.400 (2-methylpropane-1,2-diol dehydrogenase) oxidize derivatives via NAD+-dependent mechanisms, producing metabolites such as 2-hydroxy-2-methylpropanal . Use knockout microbial strains or enzyme inhibitors to validate degradation pathways. Monitor reaction kinetics using spectrophotometry (NADH absorption at 340 nm) and compare with computational models (e.g., QSAR) .

Q. What approaches reconcile contradictory migration data for this compound in food-contact materials?

  • Answer : In migration studies, discrepancies arise from analyte volatility and matrix interference. Implement dual analytical methods: (1) GC-MS for volatile byproducts (e.g., 2-ethylhexanol) and (2) HPLC-MS for polar derivatives. Use isotope-labeled internal standards (e.g., deuterated analogs) to correct recovery losses. For kinetic studies, apply time-series sampling and Arrhenius modeling to predict long-term migration under varying temperatures .

Methodological Considerations

Q. How to optimize crystallographic analysis for this compound derivatives?

  • Answer : Single-crystal X-ray diffraction requires high-purity samples. Crystallize derivatives in methanol or ethanol, and collect data using a Bruker SMART CCD diffractometer with Mo-Kα radiation. Resolve hydrogen bonding networks (e.g., O–H⋯O interactions) using SHELXL refinement. Report R-values (<0.05) and validate with CIF files deposited in crystallographic databases .

Q. What computational tools predict the reactivity of this compound in multi-step syntheses?

  • Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction intermediates and transition states. Software like Gaussian or ORCA can simulate condensation energetics and regioselectivity. Compare with experimental NMR shifts (e.g., 1^1H, 13^13C) to validate computational predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.